
3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of ethoxy, fluoro, pyridinylmethyl, and benzenesulfonamide groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This can include the selection of appropriate boron reagents, catalysts, and solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide
- (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate
Uniqueness
3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-Ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H14FN2O3S
- Molecular Weight : 296.32 g/mol
- CAS Number : 714210-54-5
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer progression and neurodegenerative diseases. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology .
- Interaction with Receptors : Its structural components allow it to form hydrogen bonds and hydrophobic interactions with biological targets, modulating enzyme activity and receptor signaling pathways .
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties:
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. It has shown better cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
- Mechanistic Studies : The compound's ability to inhibit IKKβ, a key regulator in the NF-κB pathway, suggests its role in reducing inflammation associated with tumor progression .
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound:
- Cholinesterase Inhibition : The dual inhibition of AChE and BuChE by this compound positions it as a candidate for Alzheimer's disease treatment. Its ability to cross the blood-brain barrier enhances its therapeutic potential .
Case Studies and Research Findings
Properties
IUPAC Name |
3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3S/c1-2-20-14-9-12(3-4-13(14)15)21(18,19)17-10-11-5-7-16-8-6-11/h3-9,17H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFSJAPNIJDJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.